molecular formula C15H19ClFN3O2S B1407462 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride CAS No. 1417570-02-5

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

Cat. No.: B1407462
CAS No.: 1417570-02-5
M. Wt: 359.8 g/mol
InChI Key: JNIPHCJGBDLBCG-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a methyl group, and a dioxidoisothiazolyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride typically involves multiple steps, starting with the preparation of the core isothiazole ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl and methyl groups is usually accomplished through substitution reactions, utilizing reagents such as fluorobenzene and methylating agents. The final step involves the formation of the diazepane ring and its subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the diazepane ring can modulate the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
  • 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Uniqueness

Compared to similar compounds, 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride stands out due to its unique diazepane ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

3-(1,4-diazepan-1-yl)-5-(4-fluorophenyl)-4-methyl-1,2-thiazole 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-14(12-3-5-13(16)6-4-12)22(20,21)18-15(11)19-9-2-7-17-8-10-19;/h3-6,17H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPHCJGBDLBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCCNCC2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417570-02-5
Record name 1H-1,4-Diazepine, 1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417570-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 2
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 3
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 4
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 5
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride

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